molecular formula C8H8BrN5 B13299341 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13299341
M. Wt: 254.09 g/mol
InChI Key: UHLKVUVTCJITBT-UHFFFAOYSA-N
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Description

1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety attached to a triazole ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves multi-step reactionsThe reaction conditions often require the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

  • N-[(6-bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine
  • 3-bromoimidazo[1,2-a]pyridines
  • methyl 2-(4-bromopyridin-2-yl)acetate

Comparison: 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine stands out due to its unique combination of a bromopyridine and a triazole ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 3-bromoimidazo[1,2-a]pyridines also contain a bromopyridine moiety, their overall structure and reactivity differ significantly .

Properties

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

1-[(3-bromopyridin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H8BrN5/c9-6-2-1-3-11-7(6)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13)

InChI Key

UHLKVUVTCJITBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN2C=NC(=N2)N)Br

Origin of Product

United States

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